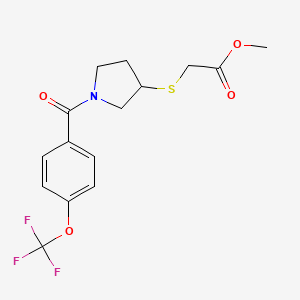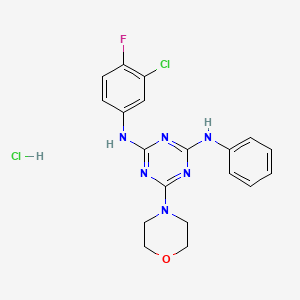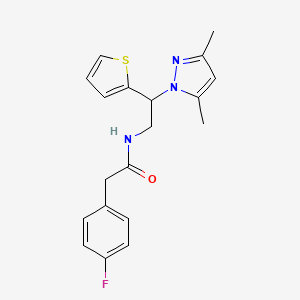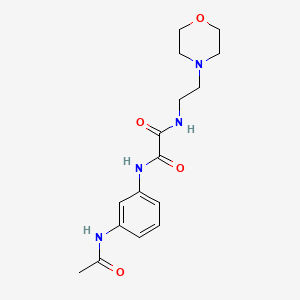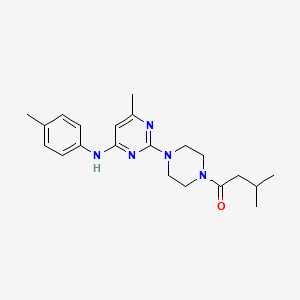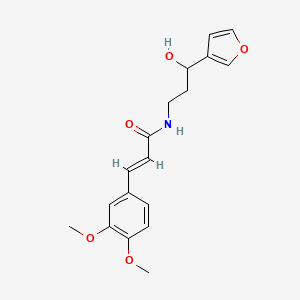
(E)-3-(3,4-dimethoxyphenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3,4-dimethoxyphenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide, also known as DFP-10825, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Thermoresponsive Polymers for Tissue Engineering
Acrylamide derivatives, such as poly(N-isopropyl acrylamide), have been extensively studied for their thermoresponsive properties. These materials exhibit a phase transition at a specific temperature, which can be exploited in biomedical applications like tissue engineering. For instance, thermoresponsive scaffolds can facilitate cell encapsulation at body temperature, enhancing cell proliferation and integration into the host tissue without the need for additional surgical interventions. The controlled porosity and degradation rates of these scaffolds further support tissue regeneration processes (Galperin, Long, & Ratner, 2010).
Acid-Labile Thermoresponsive Polymers
Another significant area of research involves the development of acid-labile thermoresponsive polymers. These materials combine temperature sensitivity with pH responsiveness, offering unique advantages for drug delivery systems. The polymers can respond to the acidic environment of tumor tissues or endosomes, enabling targeted drug release. The incorporation of cyclic orthoester groups into poly(meth)acrylamide derivatives exemplifies this approach, where the polymers' solubility and degradation can be finely tuned in response to environmental triggers (Du et al., 2010).
Mitigating Toxic Compounds in Foods
Research has also explored the mitigation of potentially harmful acrylamide and furanic compounds in food products. Strategies to reduce the levels of these compounds include the use of asparaginase to decrease precursors of acrylamide formation and thermal processing modifications to prevent their formation. These interventions aim to lower consumer intake of substances that may pose health risks (Anese, Manzocco, Calligaris, & Nicoli, 2013).
Conductive Hydrogels
Another fascinating application area is the development of conductive hydrogels, which incorporate acrylamide derivatives to create materials that combine mechanical robustness with electrical conductivity. Such hydrogels are promising for bioelectronics, including sensors and actuators for medical devices. The synthesis process typically involves the polymerization of acrylamide derivatives in the presence of conductive polymers or nanoparticles, resulting in hydrogels that can transmit electrical signals while remaining compatible with biological tissues (Kishi et al., 2014).
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-22-16-5-3-13(11-17(16)23-2)4-6-18(21)19-9-7-15(20)14-8-10-24-12-14/h3-6,8,10-12,15,20H,7,9H2,1-2H3,(H,19,21)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUYBRHTRJBJSA-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC(C2=COC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC(C2=COC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

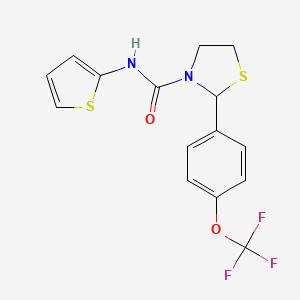

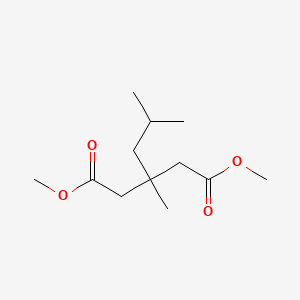


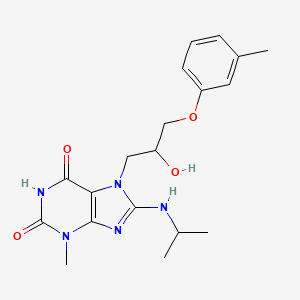
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2532355.png)
